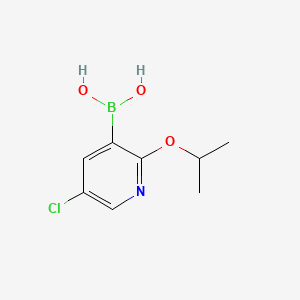
5-Chloro-2-isopropoxypyridine-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-isopropoxypyridine-3-boronic acid is a chemical compound with the empirical formula C8H11BClNO3 . It is used as an intermediate in the preparation of positron emission tomography (PET) radioligand [11C]MK-1064, which is applicable in the orexin-2 receptor imaging .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-isopropoxypyridine-3-boronic acid can be represented by the SMILES stringCC(OC1=NC=C(C=C1B(O)O)Cl)C and the InChI string 1S/C8H11BClNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5,12-13H,1-2H3 . Physical And Chemical Properties Analysis
5-Chloro-2-isopropoxypyridine-3-boronic acid has a molecular weight of 215.44 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass are both 215.0520511 g/mol . The topological polar surface area is 62.6 Ų .Applications De Recherche Scientifique
-
Application in Positron Emission Tomography (PET) Radioligand Synthesis
- Field : Medical Imaging
- Summary : 5-Chloro-3-pyridineboronic acid is used as an intermediate in the preparation of the PET radioligand [11 C]MK-1064 . This radioligand is used in the imaging of the orexin-2 receptor .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The outcomes of this application are not provided in the source .
-
Application in the Synthesis of Orexin 2 Receptor Antagonist (2-SORA) MK-1064
- Field : Biochemistry
- Summary : 5-Chloro-3-pyridineboronic acid is used in the synthesis of the orexin 2 receptor antagonist (2-SORA) MK-1064 . This compound is likely used in the study of the orexin system, which is involved in the regulation of sleep and wakefulness .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The outcomes of this application are not provided in the source .
-
Application in Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Summary : 5-Chloro-2-isopropoxypyridine-3-boronic acid may be used in the catalytic protodeboronation of pinacol boronic esters . This process is part of a sequence that allows for the formal anti-Markovnikov alkene hydromethylation .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The outcomes of this application are not provided in the source .
Safety And Hazards
The safety information for 5-Chloro-2-isopropoxypyridine-3-boronic acid indicates that it is classified as a combustible solid . The flash point is not applicable . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Propriétés
IUPAC Name |
(5-chloro-2-propan-2-yloxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BClNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVYPCNDMPTZQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC(C)C)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681583 |
Source


|
| Record name | {5-Chloro-2-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-isopropoxypyridine-3-boronic acid | |
CAS RN |
1217501-41-1 |
Source


|
| Record name | B-[5-Chloro-2-(1-methylethoxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {5-Chloro-2-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

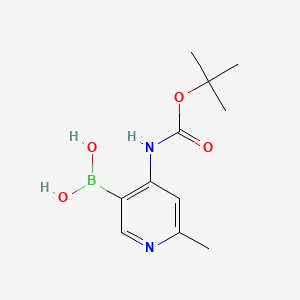
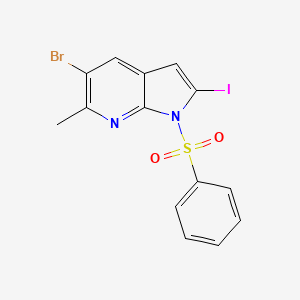
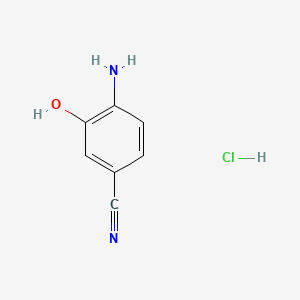
![(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B595320.png)
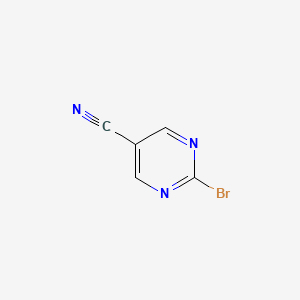
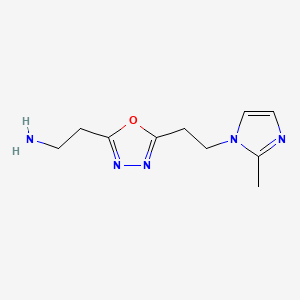
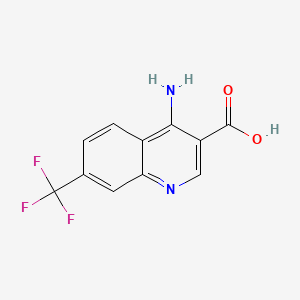
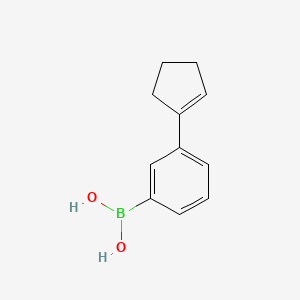
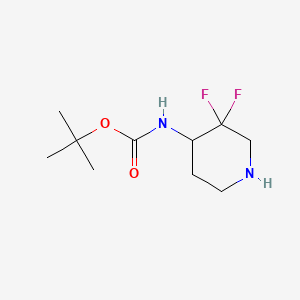
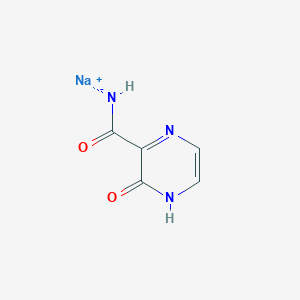

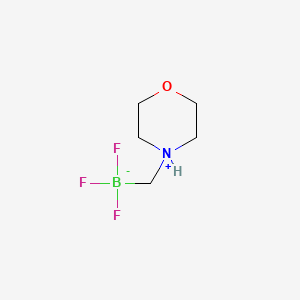
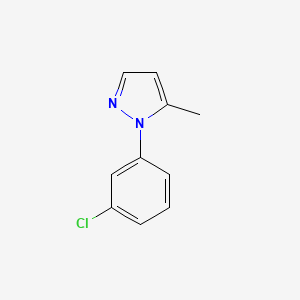
![3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B595333.png)